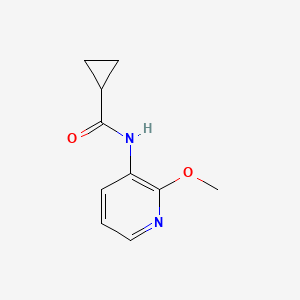
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a quinoline derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its ability to inhibit certain enzymes and receptors in the body. In
作用机制
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one works by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one can reduce inflammation and pain in the body. Additionally, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of mood. By inhibiting this transporter, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one may have potential as an antidepressant.
Biochemical and Physiological Effects
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as have potential as an antidepressant. Additionally, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to have antioxidant properties, which may make it useful for the treatment of diseases associated with oxidative stress.
实验室实验的优点和局限性
One advantage of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one is that it has been extensively studied in animal models, which makes it a promising candidate for further research. Additionally, its ability to inhibit COX-2 and the serotonin transporter makes it a potential candidate for the development of new drugs for the treatment of various diseases. One limitation of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one is that its synthesis method is complex and yields are relatively low, which may make it difficult to produce in large quantities for clinical trials.
未来方向
There are several future directions for further research on 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one. One potential area of research is the development of new drugs based on 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one for the treatment of cancer, inflammation, and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one, as well as its potential side effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one to enable larger-scale production for clinical trials.
合成方法
The synthesis of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one involves a multi-step process that begins with the condensation of 2-acetyl-1-methylquinoline with 3-methylbenzaldehyde. This is followed by a series of reactions that result in the formation of the final product, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one. The overall yield of this synthesis method is approximately 30%.
科学研究应用
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and the serotonin transporter. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and depression.
属性
IUPAC Name |
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-5-7-12(10-11)15-16(20)13-8-3-4-9-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNDFKHTJZYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)




![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)